Cis-2,3-difluoro-2,3-dihydrobenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-2,3-difluoro-2,3-dihydrobenzofuran is a fluorinated derivative of dihydrobenzofuran, a compound known for its diverse biological activities and applications in various fields. The presence of fluorine atoms in its structure enhances its chemical stability and biological activity, making it a compound of interest in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2,3-difluoro-2,3-dihydrobenzofuran can be achieved through the anodic fluorination of 3-substituted benzofuran derivatives. This process involves the use of fluoride salts and results in the formation of two stereoisomers: cis and trans-2,3-difluoro-2,3-dihydrobenzofuran . The reaction conditions typically include the use of alkali bases such as cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) in an intramolecular Michael addition reaction .
Industrial Production Methods
These methods are scalable and can be adapted for large-scale production, ensuring the availability of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
Cis-2,3-difluoro-2,3-dihydrobenzofuran undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced fluorinated products.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include alkali bases (e.g., Cs₂CO₃, K₂CO₃), fluoride salts, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from the reactions of this compound include its oxidized and reduced derivatives, as well as substituted fluorinated compounds .
Scientific Research Applications
Cis-2,3-difluoro-2,3-dihydrobenzofuran has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Its biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: The compound’s potential therapeutic properties are being explored for the development of new drugs.
Mechanism of Action
The mechanism of action of cis-2,3-difluoro-2,3-dihydrobenzofuran involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity, leading to its biological effects. The compound’s effects are mediated through pathways involving non-covalent interactions and stabilization of transition states .
Comparison with Similar Compounds
Similar Compounds
2,3-difluoro-2,3-dihydrobenzofuran (trans): The trans isomer of the compound, which has different stereochemical properties.
2-fluoro-3-hydroxy-2,3-dihydrobenzofuran: A hydroxylated derivative with distinct chemical and biological properties.
Uniqueness
Cis-2,3-difluoro-2,3-dihydrobenzofuran is unique due to its specific stereochemistry, which influences its reactivity and biological activity. The cis configuration allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H6F2O |
---|---|
Molecular Weight |
156.13 g/mol |
IUPAC Name |
(2R,3R)-2,3-difluoro-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C8H6F2O/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4,7-8H/t7-,8+/m1/s1 |
InChI Key |
LNPRWPOAMGTDLD-SFYZADRCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)[C@H]([C@H](O2)F)F |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(O2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.